Home > Products > Screening Compounds P136458 > tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate
tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate - 1219828-16-6

tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate

Catalog Number: EVT-1711166
CAS Number: 1219828-16-6
Molecular Formula: C14H21N3O4
Molecular Weight: 295.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate

    Compound Description: This compound serves as a crucial intermediate in synthesizing small-molecule anticancer drugs. [] Various molecules containing this structure demonstrate anticancer activity, with some also displaying potential for treating depression, cerebral ischemia, and offering analgesic properties. []

1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

    Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of RAF kinases. [] This type of inhibitor shows promise in overcoming resistance mechanisms and paradoxical MAPK pathway activation associated with some BRAF inhibitors. [] Despite its potential, CCT196969 displays limited brain distribution due to high nonspecific binding, potentially hindering its efficacy in treating melanoma brain metastases. []

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120)

4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- (MLN2480)

    Compound Description: MLN2480 is another panRAF inhibitor examined for its ability to treat melanoma brain metastases. [] It demonstrates a higher brain distribution compared to other panRAF inhibitors, likely due to its interaction with efflux transporters at the BBB. [] MLN2480 acts as a substrate for Bcrp, potentially influencing its brain penetration. []

Overview

tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate is a synthetic compound with significant pharmacological properties. It is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a 6-oxo-1,6-dihydropyridazin moiety. This compound has garnered attention for its potential therapeutic applications, particularly in the context of phosphodiesterase inhibition.

Source

The compound is cataloged under the Chemical Abstracts Service number 19351-42-9 and is available from various chemical suppliers. Its synthesis and applications have been documented in scientific literature and patents, highlighting its relevance in medicinal chemistry.

Classification

tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate falls under the category of pyridazinone derivatives. These compounds are often explored for their biological activities, including their role as phosphodiesterase inhibitors, which are crucial in regulating cellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of tert-butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate typically involves several key steps:

  1. Formation of Dihydropyridazine: The initial step involves the cyclization of substituted phenylhydrazine with maleic anhydride to produce intermediates that contain the pyridazine structure.
  2. Alkylation: These intermediates are then subjected to alkylation reactions using agents such as 1,3-dibromopropane in the presence of potassium carbonate to yield desired derivatives.
  3. Piperidine Reaction: The final step involves reacting these derivatives with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., cesium carbonate in acetonitrile) to form the target compound .

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. For instance, the use of microwave-assisted synthesis has been explored to enhance reaction rates and product yields.

Molecular Structure Analysis

Structure

The molecular formula for tert-butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate is C14H21N3O4C_{14}H_{21}N_{3}O_{4}. The structure features:

  • A piperidine ring, which is a six-membered saturated nitrogen-containing ring.
  • A tert-butyl group, enhancing lipophilicity and potentially influencing biological activity.
  • A 6-oxo group, contributing to the compound's reactivity and interaction with biological targets.

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular configuration and purity.

Chemical Reactions Analysis

Reactions

tert-butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate can participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: The ester functionality can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
  2. Substitution Reactions: The piperidine nitrogen can be involved in nucleophilic substitution reactions, allowing for further functionalization.
  3. Phosphodiesterase Inhibition: As a phosphodiesterase inhibitor, it interacts with cyclic adenosine monophosphate pathways, impacting cellular signaling.

Technical Details

These reactions can be studied using kinetic assays to determine reaction rates and mechanisms. Additionally, computational chemistry methods may be employed to model reaction pathways.

Mechanism of Action

Process

The mechanism of action for tert-butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate primarily involves its role as an inhibitor of phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases levels of cyclic adenosine monophosphate within cells, leading to enhanced signaling pathways associated with various physiological processes.

Data

Studies have shown that similar compounds exhibit high affinity for specific phosphodiesterase isoforms (e.g., phosphodiesterase 4), which supports their potential therapeutic use in conditions like inflammation and depression .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Molecular Weight: Approximately 277.34 g/mol
  • Appearance: Typically presented as a white to off-white solid.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Relevant Data or Analyses

Thermal stability can be assessed through differential scanning calorimetry, while solubility studies provide insights into formulation strategies for pharmaceutical applications.

Applications

Scientific Uses

tert-butyl 4-((6-oxo-1,6-dihydropyridazin-3-yloxy)piperidine -1-carboxylate has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing drugs targeting phosphodiesterase-related disorders.
  2. Research Tools: Utilized in biochemical assays to study cellular signaling pathways influenced by cyclic adenosine monophosphate levels.
  3. Radioligand Development: Investigated for use as radioligands in imaging studies related to sigma receptors .

Properties

CAS Number

1219828-16-6

Product Name

tert-Butyl 4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate

IUPAC Name

tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)17-8-6-10(7-9-17)20-12-5-4-11(18)15-16-12/h4-5,10H,6-9H2,1-3H3,(H,15,18)

InChI Key

LHHOPFJGPKTUJI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NNC(=O)C=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NNC(=O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.